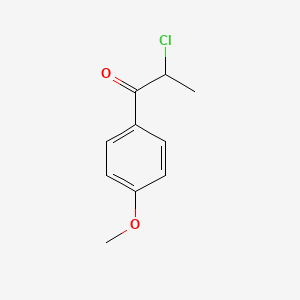

2-Chloro-1-(4-methoxyphenyl)propan-1-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNUZHDTKWNHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395605 | |

| Record name | 2-chloro-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81112-07-4 | |

| Record name | 2-chloro-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unveiling the Molecular Architecture and a Legacy of Reactivity

The study of 2-Chloro-1-(4-methoxyphenyl)propan-1-one provides a window into the broader fields of organic synthesis and medicinal chemistry. Its constituent parts, an alpha-haloketone and a methoxyphenyl moiety, each contribute to a rich tapestry of chemical reactivity and potential applications.

This compound, with the chemical formula C₁₀H₁₁ClO₂, is a ketone derivative characterized by several key functional groups that dictate its chemical behavior. The core of the molecule is a propan-1-one chain, which is substituted with a chlorine atom at the alpha position (the carbon atom adjacent to the carbonyl group) and a 4-methoxyphenyl (B3050149) group attached to the carbonyl carbon.

The primary functional groups include:

A Ketone Group (C=O): This carbonyl group is a site of nucleophilic attack and can participate in a wide range of reactions.

An Alpha-Chloro Group (-Cl): The presence of a halogen at the alpha position makes this carbon atom highly electrophilic and susceptible to nucleophilic substitution.

A 4-Methoxyphenyl Group (-C₆H₄OCH₃): This aromatic ring, substituted with a methoxy (B1213986) group in the para position, influences the electronic properties of the entire molecule.

These features are summarized in the table below:

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Key Functional Groups | Ketone, Alpha-Chloro, 4-Methoxyphenyl |

A data table summarizing the key structural and chemical features of this compound.

Alpha-haloketones, such as this compound, are highly valued as versatile building blocks in organic synthesis. wikipedia.orgnih.gov Their bifunctional nature, possessing two electrophilic sites (the alpha-carbon and the carbonyl carbon), allows for a diverse array of chemical transformations. wikipedia.org

One of the most significant applications of alpha-haloketones is in the synthesis of heterocyclic compounds. nih.govresearchgate.net For instance, they are key precursors in the Hantzsch thiazole (B1198619) synthesis and related reactions to form imidazoles, oxazoles, and other important heterocyclic systems. wikipedia.org The reactivity of the carbon-halogen bond also makes them potent alkylating agents. wikipedia.org The presence of the electron-withdrawing carbonyl group and the halogen atom renders the alpha-proton acidic, which is exploited in reactions like the Favorskii rearrangement. wikipedia.org

The methoxyphenyl group, and specifically the para-methoxy substituent in this compound, plays a crucial role in modulating the reactivity of the molecule. The methoxy group is a strong electron-donating group through resonance, which can influence the reactivity of the aromatic ring and the adjacent carbonyl group. nih.gov

This electron-donating nature can:

Activate the aromatic ring towards electrophilic substitution reactions.

Influence the reactivity of the carbonyl group , potentially affecting the rates of nucleophilic attack.

Serve as a handle for further functionalization , as the methoxy group can be cleaved to a phenol, providing a site for further chemical modification. nih.gov

The position of the methoxy group on the aromatic ring is also critical in determining the electronic and steric environment of the molecule, thereby influencing its interaction with other reagents and its packing in the solid state.

Aryl ketones are a ubiquitous class of compounds found in a vast number of pharmaceuticals and natural products. nih.gov Consequently, the development of novel synthetic methods for their preparation and their use as synthetic intermediates is an active area of research.

Recent research trajectories in the field of aryl ketone derivatives include:

Homologation Reactions: Methods for extending the carbon chain of aryl ketones to produce long-chain ketones and aldehydes. nih.gov

C-C Bond Activation: Innovative strategies to cleave the carbon-carbon bond adjacent to the carbonyl group, allowing for the transformation of aryl ketones into other valuable aromatic compounds like aryl borates, biaryls, and aryl nitriles. nih.gov

Catalyst-Free Synthesis: The development of more sustainable and efficient methods for the synthesis of aryl ketones, for example, from amides and Grignard reagents without the need for a catalyst. acs.org

Synthesis of Biologically Active Molecules: Aryl ketone derivatives are frequently used as starting materials or key intermediates in the synthesis of complex molecules with potential therapeutic applications.

Synthetic Methodologies for 2 Chloro 1 4 Methoxyphenyl Propan 1 One

Historical Development of Alpha-Haloketone Synthesis Relevant to Aryl Propanones

The synthesis of α-haloketones, a class of compounds characterized by a halogen atom adjacent to a carbonyl group, has been a significant area of study in organic chemistry for over a century. nih.govnih.gov These compounds are highly valued as versatile building blocks for constructing more complex molecules, particularly various heterocyclic compounds. nih.govresearchgate.net

Historically, the direct halogenation of enolizable aryl ketones with elemental halogens, such as chlorine or bromine, under acidic or basic conditions has been the most straightforward and commonly employed method. nih.govwikipedia.org This process relies on the generation of a nucleophilic enol or enolate, which then reacts with the electrophilic halogen. nih.gov However, this direct approach often suffers from drawbacks such as the formation of polyhalogenated byproducts and challenging separation processes. arkat-usa.org

Over the decades, significant efforts have been made to develop milder and more selective halogenating agents to overcome the limitations of using elemental halogens. The introduction of reagents like N-chlorosuccinimide (NCS) and sulfuryl chloride provided more controlled methods for the α-chlorination of ketones. arkat-usa.orgnih.gov These developments were crucial for the synthesis of more complex and sensitive aryl propanones, laying the groundwork for the more refined synthetic routes used today.

Contemporary Synthetic Routes for 2-Chloro-1-(4-methoxyphenyl)propan-1-one

The modern synthesis of this compound is typically a two-step process. First, the precursor aryl ketone, 4-methoxypropiophenone, is synthesized, followed by the selective chlorination at the alpha position of the propanone backbone.

Friedel-Crafts Acylation Strategies for Aryl Ketone Precursors

The primary method for synthesizing the precursor, 4-methoxypropiophenone, is through the Friedel-Crafts acylation of anisole (B1667542). jocpr.comscirp.org This classic electrophilic aromatic substitution reaction involves reacting anisole with an acylating agent, such as propionyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst. jocpr.combartleby.com

Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) were used. bartleby.comprocat.in However, these methods generate significant amounts of waste during work-up and can lead to catalyst deactivation. scirp.org

Contemporary approaches focus on the use of solid acid catalysts, particularly zeolites like mordenite (B1173385). jocpr.comscirp.org Zeolites offer several advantages, including being environmentally friendly, reusable, and highly selective. jocpr.comprocat.in The shape selectivity of zeolites, such as H-Beta, H-Y, and H-ZSM-5, can favor the formation of the desired para-substituted product, 4-methoxypropiophenone, over other isomers. jocpr.com Research has shown that dealuminated mordenite zeolites can achieve significant conversion of propionic anhydride to 4-methoxypropiophenone. jocpr.com

Alpha-Chlorination Techniques for the Propanone Backbone

Once the 4-methoxypropiophenone precursor is obtained, the next critical step is the selective chlorination at the α-position of the propanone chain. A variety of reagents and methods have been developed for this transformation.

Direct chlorination using chlorine gas or sulfuryl chloride is a common procedure but can lead to polychlorination and unwanted side reactions, especially with activated aromatic rings. arkat-usa.org To address this, milder and more selective chlorinating agents are often preferred.

Common Chlorinating Agents for Aryl Ketones:

| Chlorinating Agent | Catalyst/Conditions | Key Features |

| Acetyl chloride | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Mild, efficient, highly chemo- and regioselective, avoids nuclear chlorination. arkat-usa.org |

| N-Chlorosuccinimide (NCS) | Organocatalysts (e.g., L-proline amide) | Good for enantioselective chlorination, proceeds under mild conditions. organic-chemistry.org |

| Trichloroisocyanuric acid | TEMPO (for primary alcohols) or Methanol (for secondary alcohols) | Acts as both an oxidant and α-halogenating reagent. organic-chemistry.org |

| Sodium Chloride (NaCl) | Chiral Thiourea Catalyst | Enantioconvergent, uses an inexpensive and green chlorine source. nih.gov |

Ceric ammonium nitrate (CAN) catalyzed α-chlorination using acetyl chloride has proven to be a particularly effective method. arkat-usa.org This system is noted for its high chemoselectivity, affording only the α-chloro substituted product without any chlorination of the activated aromatic ring. arkat-usa.org Furthermore, it consistently produces the mono-chlorinated product, even with an excess of the chlorinating agent. arkat-usa.org

Alternative Synthetic Pathways and Precursor Modifications

While the two-step approach is dominant, alternative pathways exist. One such route involves the reaction of a substituted benzenediazonium (B1195382) chloride with methyl 2-chloro-3-oxobutanoate. This method leads to the formation of a 1-chloro-1-(arylhydrazono)-2-propanone, which can be an intermediate for further transformations.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Systems and Their Influence on Selectivity and Efficiency

The choice of catalyst is paramount in both the Friedel-Crafts acylation and the subsequent α-chlorination step.

In the Friedel-Crafts acylation , the move from traditional Lewis acids to solid acid catalysts like zeolites has been a significant advancement. jocpr.comscirp.org The catalytic activity of zeolites is influenced by their pore structure and acidity. For example, in the acylation of anisole, H-ZSM-5 shows lower activity compared to H-Y and H-Beta zeolites due to its smaller channel intersections. jocpr.com The optimization of catalyst weight and reaction temperature is also critical. For the synthesis of 4-methoxypropiophenone using a dealuminated mordenite catalyst, optimal conditions were found to be an anisole to propionic anhydride molar ratio of 8:1, with 0.5 g of the catalyst at 373K, resulting in a 44.7% conversion. jocpr.com

For the α-chlorination step, the catalyst not only influences the reaction rate but also the selectivity. The use of a catalytic amount of ceric ammonium nitrate (CAN) with acetyl chloride as the chlorinating agent has been shown to be highly efficient and selective. arkat-usa.org This system effectively prevents polychlorination and unwanted aromatic ring halogenation. arkat-usa.org Furthermore, the development of chiral catalysts, such as isothiourea and Cinchona alkaloid derivatives, has enabled enantioselective α-chlorination, providing access to optically active α-chloro ketones. researchgate.net

Solvent Effects and Reaction Medium Engineering

The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rates, yields, and the formation of byproducts. The solvent's polarity, boiling point, and its ability to dissolve reactants and intermediates play a crucial role. For instance, in chlorination reactions of similar acetophenones, a mixture of solvents like ethyl acetate (B1210297) and dichloromethane (B109758) has been utilized. nih.gov This combination can provide a suitable medium for the reaction to proceed efficiently.

The use of environmentally benign solvents is a key aspect of modern synthetic chemistry. nih.gov Traditional solvents are often volatile organic compounds (VOCs) that can contribute to environmental pollution. iwu.edu Research is increasingly focused on finding safer alternatives. nih.gov For example, toluene (B28343) is sometimes used as a substitute for the more toxic benzene (B151609). nih.gov The ideal solvent system for the synthesis of this compound would not only facilitate the reaction but also align with the principles of green chemistry by being non-toxic, renewable, and biodegradable. nih.gov

| Solvent Parameter | Influence on Synthesis | Example of Greener Alternative |

| Polarity | Affects reaction rates and solubility of reactants. | Water, Ethanol |

| Boiling Point | Determines the reaction temperature that can be achieved. | Propylene Carbonate |

| Toxicity | Impacts worker safety and environmental health. | 2-Methyltetrahydrofuran |

This table illustrates the impact of solvent parameters on chemical synthesis and provides examples of greener alternatives.

Temperature and Pressure Control in Reaction Pathways

Temperature and pressure are fundamental parameters that dictate the kinetics and thermodynamics of a chemical reaction. In the synthesis of this compound, precise control over these variables is essential for maximizing product yield and minimizing the formation of impurities.

For many organic reactions, including the synthesis of related chloro-ketones, reactions are often conducted within a specific temperature range, for example, between 293–303 K, and then allowed to return to room temperature. nih.gov Elevated temperatures can increase the reaction rate but may also lead to undesirable side reactions or decomposition of the product. Conversely, lower temperatures might slow the reaction down to an impractical rate.

Pressure control is particularly relevant when dealing with gaseous reagents or when trying to influence the boiling point of a solvent. While specific pressure conditions for the synthesis of this compound are not extensively detailed in the provided search results, it is a standard parameter to consider for optimizing reaction conditions, especially in industrial-scale production.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to faster reactions but also more byproducts. | Stepwise temperature control, starting at a lower temperature and gradually increasing it. |

| Pressure | Affects reactions involving gases and can alter solvent boiling points. | Use of sealed reaction vessels for reactions that generate or consume gas. |

This table outlines the effects of temperature and pressure on chemical reactions and suggests optimization strategies.

Green Chemistry Principles in Synthetic Route Design

The application of the twelve principles of green chemistry is fundamental to designing sustainable synthetic routes for chemical compounds like this compound. sigmaaldrich.comepa.gov These principles advocate for methods that reduce waste, use less hazardous chemicals, and are energy efficient. sigmaaldrich.comepa.gov

A key principle is waste prevention , which prioritizes preventing waste over treating it after it has been created. epa.govsemanticscholar.org This can be achieved by designing syntheses with high atom economy , ensuring that a maximal proportion of the starting materials is incorporated into the final product. epa.gov

The use of safer solvents and auxiliaries is another crucial aspect. sigmaaldrich.com This involves replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids such as CO2. nih.govmdpi.com For instance, the use of a non-toxic catalyst in a reaction can be a greener approach. iwu.edu

Designing for energy efficiency means conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. sigmaaldrich.com Furthermore, the use of catalysts is preferred over stoichiometric reagents as they are used in small amounts and can be recycled, thus minimizing waste. epa.gov

The principles also encourage designing chemicals that degrade after use into innocuous substances, preventing their accumulation in the environment. epa.gov By adhering to these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention of Waste | Designing the reaction to produce minimal byproducts. epa.govsemanticscholar.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. epa.gov |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. epa.gov |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with greener alternatives. sigmaaldrich.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where feasible. sigmaaldrich.com |

| Use of Catalysis | Employing catalysts to minimize waste and improve reaction efficiency. epa.gov |

This table summarizes the application of key green chemistry principles in the synthesis of the target compound.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1 4 Methoxyphenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete connectivity map of 2-Chloro-1-(4-methoxyphenyl)propan-1-one can be established. While specific experimental data for this exact compound is not widely published, a detailed prediction based on established principles of NMR and data from analogous structures provides a reliable characterization.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be characterized by a typical AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy (B1213986) group are shielded, while those ortho to the electron-withdrawing acyl group are deshielded. The aliphatic region will feature signals for the methoxy group, the methine proton adjacent to the chlorine, and the terminal methyl group.

The methine proton (-CHCl-) is expected to appear as a quartet, being split by the three protons of the adjacent methyl group. Conversely, the methyl group (-CH₃) will appear as a doublet, split by the single methine proton. The methoxy group (-OCH₃) will present as a sharp singlet as it has no adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 7.95 | Doublet (AA') | ~ 9.0 | 2H, Aromatic (H-2, H-6) |

| ~ 6.95 | Doublet (BB') | ~ 9.0 | 2H, Aromatic (H-3, H-5) |

| ~ 5.20 | Quartet | ~ 6.8 | 1H, -CHCl- |

| ~ 3.88 | Singlet | - | 3H, -OCH₃ |

Carbon-13 NMR (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The aromatic carbons will appear in the typical range of 114-165 ppm, with the carbon attached to the oxygen (C-4) and the carbon of the acyl group (C-1) appearing most downfield in this region. The aliphatic carbons, including the methine, methyl, and methoxy carbons, will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 192.5 | C=O (Carbonyl) |

| ~ 164.0 | C-4 (Aromatic, C-O) |

| ~ 131.0 | C-2, C-6 (Aromatic) |

| ~ 129.5 | C-1 (Aromatic, C-C=O) |

| ~ 114.0 | C-3, C-5 (Aromatic) |

| ~ 58.0 | -CHCl- |

| ~ 55.8 | -OCH₃ |

Two-Dimensional (2D) NMR Techniques for Connectivity Assignments

To unequivocally confirm the assignments made in 1D NMR, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. A key cross-peak would be expected between the methine proton signal (~5.20 ppm) and the methyl proton signal (~1.75 ppm), confirming the chloroethyl fragment. Cross-peaks would also be observed between the adjacent aromatic protons H-2/H-6 and H-3/H-5.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would show a correlation between the methine proton at ~5.20 ppm and its attached carbon at ~58.0 ppm, and between the methyl protons at ~1.75 ppm and their carbon at ~21.0 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Crucial correlations would include:

The aromatic protons (H-2, H-6) to the carbonyl carbon (~192.5 ppm).

The methine proton (-CHCl-) to the carbonyl carbon (~192.5 ppm).

The methyl protons (-CH₃) to the methine carbon (~58.0 ppm).

The methoxy protons (-OCH₃) to the aromatic C-4 (~164.0 ppm).

These 2D techniques, used in concert, would provide a definitive and unambiguous structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₁ClO₂), the calculated exact mass is 198.04475 u.

HRMS analysis would also reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of a single chlorine atom. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum would exhibit two molecular ion peaks: [M]⁺ at m/z 198.0448 and [M+2]⁺ at m/z 200.0418, with a relative intensity ratio of roughly 3:1.

The fragmentation analysis under electron ionization (EI) would likely proceed through several key pathways:

Alpha-Cleavage: The bond between the carbonyl group and the aromatic ring can break, leading to a prominent peak for the 4-methoxybenzoyl cation at m/z 135.0446.

Loss of Chlorine: Cleavage of the C-Cl bond could result in a fragment ion at m/z 163.0699.

McLafferty Rearrangement: This is not possible as there is no gamma-hydrogen available.

Further Fragmentation: The 4-methoxybenzoyl cation (m/z 135) can further fragment by losing a methyl radical (-CH₃) to form an ion at m/z 120, or by losing carbon monoxide (-CO) to yield the 4-methoxyphenyl (B3050149) cation at m/z 107.

Table 3: Predicted HRMS Fragments for this compound

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 198.0448 / 200.0418 | [C₁₀H₁₁³⁵ClO₂]⁺ / [C₁₀H₁₁³⁷ClO₂]⁺ | Molecular Ion [M]⁺ / [M+2]⁺ |

| 135.0446 | [C₈H₇O₂]⁺ | 4-methoxybenzoyl cation |

| 107.0497 | [C₇H₇O]⁺ | 4-methoxyphenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. The IR and Raman spectra are complementary, offering a complete picture of the molecule's vibrational modes. Key absorptions are predicted based on the known frequencies for specific bonds. A comparison with the parent compound, 1-(4-methoxyphenyl)propan-1-one, is useful for highlighting the influence of the α-chloro substituent.

C=O Stretch: The most intense and characteristic band in the IR spectrum will be the carbonyl stretch. For a typical aryl ketone, this appears around 1685 cm⁻¹. However, the presence of an electronegative chlorine atom on the α-carbon is known to shift the C=O stretching frequency to a higher wavenumber (typically by +20 to +40 cm⁻¹) due to the inductive effect. Therefore, a strong absorption is predicted in the range of 1705-1725 cm⁻¹.

Aromatic C=C Stretch: The benzene ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether linkage will produce a strong, characteristic C-O stretching band, typically around 1260 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-H Stretch: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretch will give a moderate to strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 4: Predicted IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2990-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1715 | Strong | C=O Stretch (α-chloroketone) |

| ~ 1605, 1580, 1510 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~ 1175 | Medium | In-plane C-H Bend (Aromatic) |

| ~ 1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~ 840 | Strong | Out-of-plane C-H Bend (1,4-disubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophores present: the 4-methoxyacetophenone system.

Two primary electronic transitions are anticipated:

π → π Transition:* This is a high-energy, high-intensity transition associated with the conjugated π-electron system of the 4-methoxyphenyl ketone moiety. It is expected to result in a strong absorption band (λ_max) in the range of 270-290 nm.

n → π Transition:* This is a lower-energy, lower-intensity (often forbidden) transition involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition typically appears as a weak shoulder or a separate band at a longer wavelength, predicted to be in the region of 310-330 nm.

The α-chloro substituent is not a chromophore itself but acts as an auxochrome. Its electron-withdrawing nature may cause a slight blue shift (hypsochromic shift) of the n → π* transition and a minor red shift (bathochromic shift) of the π → π* transition compared to the unsubstituted parent ketone.

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| Predicted λ_max (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~ 275 | High (~15,000) | π → π* | 4-methoxybenzoyl |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While the crystallographic data for 2-chloro-N-(4-methoxyphenyl)acetamide provides a valuable reference, specific crystallographic parameters for this compound were not available in the reviewed literature. The table below presents data for a structurally similar compound, 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, to illustrate typical crystallographic parameters.

Interactive Data Table: Crystallographic Data for 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁ClN₂O₂ |

| Molecular Weight | 226.66 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 5.8873 (3) |

| b (Å) | 25.0467 (10) |

| c (Å) | 7.3041 (3) |

| β (°) | 99.016 (4) |

| Volume (ų) | 1063.74 (8) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.415 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 100 |

| R-factor | 0.038 |

| wR-factor | 0.102 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of molecules, particularly biomolecules like proteins. nih.gov For chiral organic molecules, CD spectroscopy is instrumental in assigning the absolute configuration of stereocenters.

The this compound molecule contains a chiral center at the second carbon atom of the propan-1-one chain, where the chlorine atom is attached. This means it can exist as two enantiomers, (R)- and (S)-2-Chloro-1-(4-methoxyphenyl)propan-1-one. CD spectroscopy could be employed to distinguish between these enantiomers and determine their absolute configurations. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of chromophores relative to the chiral center.

While the application of CD spectroscopy is highly relevant for the chiral derivatives of this compound, specific experimental CD data for the enantiomers of this compound were not found in the surveyed scientific literature. The following table outlines the key principles of how CD spectroscopy would be applied.

Interactive Data Table: Application of Circular Dichroism Spectroscopy

| Application | Description | Relevance to Chiral Derivatives |

| Stereochemical Analysis | Differentiates between enantiomers based on their unique interaction with circularly polarized light. | Would allow for the identification and characterization of the (R)- and (S)-enantiomers of the target compound. |

| Absolute Configuration | The sign of the Cotton effect can be correlated to the absolute configuration (R or S) of a chiral center, often with the aid of computational chemistry. | Crucial for unambiguously defining the three-dimensional structure of each enantiomer. |

| Conformational Studies | CD spectra are sensitive to the conformation of the molecule in solution, providing insights into the preferred spatial arrangements of different functional groups. | Can be used to study how the methoxyphenyl and chloro-propanone moieties are oriented relative to each other in a solution-state environment. |

Computational Chemistry and Quantum Mechanical Studies of 2 Chloro 1 4 Methoxyphenyl Propan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like 2-Chloro-1-(4-methoxyphenyl)propan-1-one. Calculations are often performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to accurately model the molecule's geometry and electronic properties. nih.govscienceopen.com

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the conformation with the lowest potential energy. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its shape. The methoxy (B1213986) group and the chloro-propanone side chain can rotate relative to the phenyl ring, leading to various conformers. DFT calculations can identify the most stable conformer and the energy barriers between different rotational states. nih.gov The optimized structure is crucial as all other electronic properties are calculated from this lowest-energy state.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | ~1.25 |

| Bond Length (Å) | C-Cl | ~1.80 |

| Bond Length (Å) | C-C (ring-carbonyl) | ~1.49 |

| Bond Angle (°) | O=C-C (ring) | ~120.5 |

| Bond Angle (°) | Cl-C-C (carbonyl) | ~110.2 |

| Dihedral Angle (°) | C(ring)-C(ring)-C(carbonyl)=O | ~25.0 |

Note: These are representative values based on DFT calculations of similar molecules.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.comyoutube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for chemical stability. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net This analysis helps in understanding how this compound would interact with other reagents. The HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the electron-deficient carbonyl and chloro-substituted propanone fragment. malayajournal.org

Table 2: Calculated FMO Properties and Global Reactivity Descriptors

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.73 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.58 | -EHOMO |

| Electron Affinity (A) | 1.85 | -ELUMO |

| Global Hardness (η) | 2.37 | (I-A)/2 |

| Chemical Potential (μ) | -4.22 | -(I+A)/2 |

| Electrophilicity Index (ω) | 3.75 | μ²/2η |

Note: Values are hypothetical but representative for this class of compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.orgnih.gov The MEP map illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) on the molecular surface. malayajournal.org Different colors represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.netyoutube.com Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom and, to a lesser extent, the chlorine atom, due to the high electronegativity of these atoms. These regions are the most likely sites for interaction with electrophiles. Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly those on the aromatic ring and the methyl group, identifying them as sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, including charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. wikipedia.orgwisc.edunih.gov This method analyzes the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix, which yields stabilization energy values, E(2). journaljpri.com

In this compound, significant interactions would be expected. For instance, the lone pairs (LP) on the oxygen atom of the methoxy group can donate electron density to the antibonding π* orbitals of the phenyl ring, contributing to resonance stabilization. Similarly, interactions involving the lone pairs of the carbonyl oxygen and the chlorine atom with adjacent antibonding orbitals (σ* or π*) can reveal important hyperconjugative effects that influence the molecule's stability and reactivity. uantwerpen.be

Table 3: NBO Analysis - Major Donor-Acceptor Interactions and Stabilization Energies E(2)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Omethoxy) | π* (Cring-Cring) | ~25.5 | p-π conjugation |

| LP (Ocarbonyl) | σ* (C-Cring) | ~2.8 | Hyperconjugation |

| LP (Cl) | σ* (C-Ccarbonyl) | ~1.5 | Hyperconjugation |

| π (Cring-Cring) | π* (C=O) | ~18.2 | π-π* delocalization |

Note: LP denotes a lone pair. E(2) values are representative and indicate the stabilization from electron delocalization.

Simulations of Spectroscopic Properties (e.g., Theoretical NMR, IR, UV-Vis Spectra)

Computational methods can accurately simulate various spectroscopic properties, providing a powerful tool for structure verification and analysis.

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations, often performed on the DFT-optimized geometry, can predict the chemical shifts of each nucleus. Comparing calculated shifts with experimental data helps in assigning signals and confirming the molecular structure. nih.gov

IR Spectra: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-Cl stretch, aromatic C-H bends). Potential Energy Distribution (PED) analysis is often used to assign the calculated frequencies to specific vibrational modes. journaljpri.comnih.gov

UV-Vis Spectra: The electronic absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed in a UV-Vis spectrum. Analysis of the molecular orbitals involved in these transitions (e.g., π→π* or n→π*) provides insight into the electronic structure. nih.gov

Table 4: Simulated Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Calculated Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | ~195.0 | C=O (carbonyl) |

| ¹H NMR | Chemical Shift (ppm) | ~7.9 | Aromatic H (ortho to C=O) |

| IR | Frequency (cm⁻¹) | ~1680 | ν(C=O) stretch |

| IR | Frequency (cm⁻¹) | ~750 | ν(C-Cl) stretch |

| UV-Vis | λmax (nm) | ~280 | π→π* transition |

Note: These values are typical predictions from DFT calculations for similar structures.

Reaction Pathway Modeling and Transition State Characterization

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the potential energy surface to identify the minimum energy path from reactants to products. A key aspect of this is locating the transition state (TS), which is the maximum energy point along the reaction coordinate and represents the activation energy barrier. acs.org

Lack of Published Research Hinders Detailed Analysis of Intermolecular Interactions in this compound

A comprehensive search for computational chemistry and quantum mechanical studies focusing on the intermolecular interactions and crystal packing of this compound has revealed a significant gap in the scientific literature. Despite efforts to locate relevant research, no specific studies detailing the Hirshfeld surface analysis or a comprehensive crystal structure analysis for this particular compound could be identified.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method allows researchers to partition crystal space into regions where individual molecules exert their influence, providing insights into the nature and extent of various close contacts, such as hydrogen bonds and van der Waals forces. These interactions are fundamental to understanding the solid-state properties of a compound, including its packing efficiency, stability, and polymorphism.

However, in the case of this compound, the necessary crystallographic information file (CIF) or detailed computational studies required to perform such an analysis are not publicly available. The absence of this foundational data means that a detailed discussion of its crystal packing and the specific roles of different intermolecular forces cannot be provided at this time. Further experimental and computational research, including single-crystal X-ray diffraction and subsequent theoretical calculations, would be required to elucidate the supramolecular architecture of this compound.

Synthetic Utility and Applications of 2 Chloro 1 4 Methoxyphenyl Propan 1 One As a Chemical Building Block

Precursor for the Synthesis of Diverse Organic Compounds

2-Chloro-1-(4-methoxyphenyl)propan-1-one serves as a valuable precursor for a variety of organic compounds due to its reactive α-haloketone functionality. The presence of the chlorine atom alpha to the carbonyl group makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. The methoxy-substituted phenyl ring also influences the reactivity of the molecule.

This compound is a key intermediate in the synthesis of more complex molecules, including those with potential biological activity. For instance, it can be used as a starting material for the synthesis of chalcones, which are known to be precursors for heterocyclic compounds like pyrazoles and isoxazoles. The general synthetic utility of α-haloketones as precursors for heterocyclic compounds is well-documented.

The reactivity of the carbonyl group and the adjacent chlorine atom allows for a range of transformations. For example, it can undergo reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes it a useful building block in organic synthesis.

Role in Heterocyclic Compound Synthesis

This compound is a significant building block in the synthesis of various heterocyclic compounds, particularly those containing nitrogen and oxygen. The presence of both a reactive carbonyl group and a labile chlorine atom facilitates cyclization reactions with a range of dinucleophilic reagents.

Synthesis of Pyrazoles and Isoxazoles

Pyrazoles and isoxazoles are important classes of five-membered heterocyclic compounds with a wide range of biological activities. The synthesis of these heterocycles often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine or hydroxylamine derivative, respectively.

This compound can be converted into a suitable precursor for pyrazole and isoxazole synthesis. For example, it can be used to synthesize chalcones, which are α,β-unsaturated ketones. These chalcones can then react with hydrazines to form pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov Similarly, reaction of these chalcone intermediates with hydroxylamine can lead to the formation of isoxazoles. wpmucdn.com

The general synthetic strategies for pyrazoles often involve the condensation of β-diketones with hydrazines. nih.gov Isoxazoles can be synthesized through various methods, including the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine or the cycloaddition of nitrile oxides with alkynes. nih.govsphinxsai.com The utility of this compound lies in its ability to be transformed into intermediates that can participate in these classical heterocyclic ring-forming reactions.

| Heterocycle | General Synthetic Precursor | Role of this compound |

|---|---|---|

| Pyrazoles | 1,3-Diketones, α,β-Unsaturated Ketones (Chalcones) | Precursor for chalcone synthesis |

| Isoxazoles | α,β-Unsaturated Ketones (Chalcones), Alkynes | Precursor for chalcone synthesis |

Formation of Other Nitrogen and Oxygen Heterocycles

Beyond pyrazoles and isoxazoles, the reactivity of this compound allows for its use in the synthesis of a broader range of nitrogen and oxygen-containing heterocycles. The α-chloro ketone moiety is a versatile electrophile that can react with various nucleophiles to initiate cyclization cascades.

For example, reactions with amidines or guanidines can lead to the formation of imidazole or pyrimidine derivatives, respectively. The specific reaction conditions and the nature of the nucleophile will determine the resulting heterocyclic system. The methoxy (B1213986) group on the phenyl ring can also influence the regioselectivity of these reactions.

Stereoselective Transformations and Asymmetric Synthesis using this compound

This compound possesses a chiral center at the carbon atom bearing the chlorine atom, making it a potential substrate for stereoselective transformations and a starting point for asymmetric synthesis. The development of methods to control the stereochemistry of reactions involving this compound is crucial for the synthesis of enantiomerically pure target molecules, which is of significant importance in the pharmaceutical and agrochemical industries.

Stereoselective reactions aim to produce a single stereoisomer of a product in high yield. masterorganicchemistry.com In the context of this compound, this could involve the stereoselective reduction of the carbonyl group or the stereoselective substitution of the chlorine atom. Asymmetric synthesis involves the use of a chiral catalyst, reagent, or auxiliary to introduce a new stereocenter with a high degree of enantioselectivity. nih.gov

While specific examples of stereoselective transformations directly using this compound are not extensively detailed in the provided search results, the principles of asymmetric synthesis can be applied to this class of compounds. For instance, chiral reducing agents could be employed for the enantioselective reduction of the ketone to a chiral alcohol. Similarly, chiral phase-transfer catalysts could be used to mediate the substitution of the chlorine atom with various nucleophiles in an enantioselective manner. The development of such methodologies would significantly enhance the synthetic utility of this building block.

Derivatization Strategies for Analog Libraries and Functional Modifications

The structure of this compound offers multiple sites for derivatization, making it a suitable scaffold for the generation of analog libraries. These libraries, containing a series of structurally related compounds, are valuable tools in drug discovery and materials science for the systematic exploration of structure-activity relationships.

The primary points of diversification on the this compound molecule include:

The α-chloro position: The chlorine atom can be displaced by a wide array of nucleophiles, including amines, thiols, alcohols, and carbanions, to introduce diverse functional groups.

The carbonyl group: The ketone functionality can be subjected to various reactions such as reduction to an alcohol, conversion to an oxime or hydrazone, or reaction with organometallic reagents to extend the carbon skeleton.

The aromatic ring: The methoxy-substituted phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents at various positions.

These derivatization strategies enable the synthesis of a large number of analogs from a common starting material, facilitating the rapid exploration of chemical space.

Exploration as an Intermediate in Fine Chemical and Agrochemical Synthesis

The versatile reactivity of this compound makes it an attractive intermediate for the synthesis of fine chemicals and agrochemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, while agrochemicals are used to protect crops from pests and diseases.

The structural motifs that can be accessed from this compound, such as various heterocyclic systems, are often found in biologically active molecules. For example, many fungicides and herbicides contain pyrazole or isoxazole rings. The ability to efficiently construct these heterocyclic cores using this building block is therefore of significant interest in the agrochemical industry.

Advanced Research Directions and Emerging Methodologies for 2 Chloro 1 4 Methoxyphenyl Propan 1 One

Investigation of Stereochemical Outcomes and Chiral Induction in Reactions

The presence of a stereocenter at the α-position of 2-Chloro-1-(4-methoxyphenyl)propan-1-one makes the control of stereochemistry a critical aspect of its synthesis and subsequent reactions. Research in this area is focused on developing asymmetric synthetic methods to produce enantiomerically pure forms of this and related chiral α-chloroketones.

A significant challenge in the synthesis of chiral α-chloroketones is the potential for racemization. nbuv.gov.ua Advanced approaches often start from chiral precursors, such as N-protected amino acids, and employ methods that preserve stereochemical integrity throughout the synthetic sequence. nbuv.gov.uaresearchgate.net The Arndt-Eistert homologation, a well-established pathway, involves the formation of a diazoketone intermediate followed by halogenation. researchgate.net Precise control over reagents, such as the amount of HCl used during halogenation, is crucial to prevent unwanted side reactions like deprotection, which could compromise the final chiral product. nbuv.gov.ua

Recent studies have demonstrated that the stereochemistry of reactions involving α-haloketones can be influenced by various factors, including the choice of catalyst, solvent polarity, and reactant concentrations. researchgate.net While detailed stereochemical studies specifically on this compound are not extensively published, the principles derived from analogous systems are applicable. For instance, organocatalysis has emerged as a powerful tool for achieving asymmetric synthesis of halo-carbonyl compounds. wikipedia.org Catalysts based on natural alkaloids like quinine, combined with a bromine donor and a base, can convert acid chlorides into chiral α-halo esters, showcasing a potential route for asymmetric synthesis. wikipedia.org

The table below summarizes key findings related to achieving stereocontrol in the synthesis of chiral α-chloroketones.

| Method | Precursor | Key Features | Outcome |

| Arndt-Eistert Homologation | N-protected amino acids | Formation of diazoketone intermediate; Halogenation with HCl. nbuv.gov.uaresearchgate.net | Synthesis of chiral α-chloroketones without racemization. nbuv.gov.ua |

| Organocatalysis | Acid chlorides | Use of proline and quinine-based catalysts. wikipedia.org | Asymmetric synthesis of α-halo esters. wikipedia.org |

| Kinetic Studies | Unsaturated Carboxylic Acids | Examination of diastereoselectivity as a function of chlorenium ion donor, solvent, and concentration. researchgate.net | Mechanistic insights into concerted syn and anti-addition pathways. researchgate.net |

Development of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is paramount for enhancing the efficiency, selectivity, and sustainability of reactions involving this compound. The reactivity of α-haloketones is largely due to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon susceptible to nucleophilic attack. nih.gov Catalysts can modulate this reactivity to favor desired reaction pathways.

While specific catalytic systems for this compound are not widely documented, research on the broader class of α-haloketones provides significant insights. For instance, in asymmetric ketone hydrogenation reactions, ruthenium(II) complexes containing diamine and monodentate phosphorus ligands have shown promise, although α-chlorinated ketones have proven resistant to reduction under some of these conditions. researchgate.net

The synthesis of heterocyclic compounds from α-haloketones often employs various catalysts to facilitate cyclization reactions. nih.gov For example, the reaction of α-haloketones with inorganic sulfide (B99878) salts can yield diketosulfides, which can then be reacted with glyoxal (B1671930) to form thiophene (B33073) derivatives. nih.gov The efficiency of these transformations is highly dependent on the reaction conditions and the nature of the catalyst, if any, employed.

Future research directions include the design of catalysts that can:

Enable highly enantioselective nucleophilic substitutions at the α-carbon.

Facilitate novel cycloaddition reactions.

Promote efficient C-H functionalization at other positions in the molecule.

Allow for transformations under greener and more sustainable conditions.

Application of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods for the synthesis of this compound and related compounds, including enhanced safety, improved heat and mass transfer, better reproducibility, and potential for automation and scalability. nbuv.gov.uaaurigeneservices.comyoutube.com

The synthesis of α-chloroketones, particularly when involving hazardous reagents like diazomethane (B1218177), is a prime candidate for flow chemistry. nbuv.gov.uaresearchgate.net Generating diazomethane in-flow and using it immediately in a subsequent reaction step eliminates the need to store this highly toxic and explosive reagent. acs.org This "on-site-on-demand" generation significantly improves the safety profile of the process. acs.org

Researchers have developed fully continuous, multistep processes for synthesizing chiral α-chloro ketones from N-protected amino acids. researchgate.netacs.org These systems typically involve:

Formation of a mixed anhydride (B1165640) in a first tubular reactor.

Reaction with in-flow generated anhydrous diazomethane in a second reactor (e.g., a tube-in-tube reactor) to form the α-diazo ketone. acs.org

Quenching with HCl or HBr in a third residence loop to furnish the final α-halo ketone. acs.org

This integrated approach allows for the production of enantiopure α-chloro ketones in high yields without racemization. acs.org Another novel strategy utilizes transient chloromethyllithium under continuous flow conditions to access α-chloroketones from esters, achieving high yields in very short reaction times (<5 seconds). zendy.ioresearchgate.net

The benefits of applying flow chemistry to the synthesis of compounds like this compound are summarized in the table below.

| Feature | Benefit in α-Chloroketone Synthesis |

| Safety | In-situ generation and consumption of hazardous intermediates like diazomethane. nbuv.gov.uaresearchgate.netacs.org |

| Efficiency | Rapid reaction times (seconds to minutes), high throughput, and high yields. youtube.comzendy.ioresearchgate.net |

| Control | Precise control over temperature, pressure, and residence time, leading to reduced byproduct formation. aurigeneservices.com |

| Scalability | Straightforward scaling by running the process for longer durations. youtube.com |

| Integration | Ability to couple multiple synthetic steps without isolating intermediates. nih.gov |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate activation energies, and gain insight into the factors that control reaction outcomes. up.ac.za

Computational studies on nucleophilic substitution reactions of α-haloketones have provided deep insights into their reactivity. up.ac.za For example, modeling has shown that the reaction of α-bromoacetophenone with different nucleophiles results in varying degrees of destabilization for the α-group, which explains differences in activation energies. up.ac.za Such studies can also reveal the driving forces of reactions by analyzing diatomic and fragment interactions, highlighting, for instance, attractive interactions between the α-hydrogens and the incoming nucleophile. up.ac.za

These computational approaches can be extended to the in silico design of novel derivatives of this compound with tailored reactivity. By systematically modifying the substituents on the phenyl ring or the alkyl chain, it is possible to:

Tune Electronic Properties: Investigate how electron-donating or electron-withdrawing groups on the 4-methoxyphenyl (B3050149) ring affect the electrophilicity of the carbonyl carbon and the α-carbon.

Predict Reaction Pathways: Model competing reaction pathways, such as nucleophilic substitution versus epoxidation, to predict which products will be favored under different conditions. up.ac.za

Design for Specific Interactions: Design derivatives that can form specific non-covalent interactions, such as halogen bonds, which could be useful in the context of medicinal chemistry or materials science. researchgate.net

This computational pre-screening can guide synthetic efforts, saving time and resources by prioritizing the synthesis of derivatives with the most promising properties.

Integration with Machine Learning for Reaction Prediction and Optimization

Neural networks are particularly adept at modeling the complex, non-linear relationships between reactants, catalysts, solvents, temperature, and the resulting product yield and selectivity. arocjournal.comnih.gov By training on vast reaction databases, these models can learn the underlying patterns of chemical reactivity without being explicitly programmed with chemical rules. nih.gov

Applications of machine learning in the context of this compound synthesis and derivatization include:

Reaction Outcome Prediction: Predicting the major product(s) when the α-chloroketone is subjected to a new set of reactants and conditions. nih.gov This can help chemists validate proposed synthetic steps in a multi-step synthesis.

Condition Optimization: Suggesting the optimal solvent, catalyst, temperature, and reagent stoichiometry to maximize the yield of a desired product. preprints.org ML models can explore a vast parameter space much more efficiently than through manual experimentation. nih.gov

Retrosynthesis Planning: AI-driven tools can propose entire synthetic pathways to create complex target molecules starting from simple precursors, potentially identifying novel and more efficient routes to derivatives of this compound. researchgate.net

While these tools are powerful, their accuracy is highly dependent on the quality and diversity of the training data. researchgate.net As chemical reaction databases continue to grow, the predictive power of these models is expected to increase, making them indispensable tools for the modern synthetic chemist. synthiaonline.com

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for confirming the structure of 2-Chloro-1-(4-methoxyphenyl)propan-1-one, and how are potential ambiguities resolved?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic methoxy group and chlorinated propanone backbone. For example, the methoxy proton typically appears as a singlet at δ ~3.8 ppm, while the carbonyl carbon resonates at ~200 ppm in ¹³C NMR. However, overlapping signals in crowded regions (e.g., aromatic protons) may require 2D techniques like COSY or HSQC. Mass spectrometry (EI-MS) further validates the molecular ion peak (e.g., [M+H]⁺ at m/z 212) and fragmentation patterns. Discrepancies in data (e.g., unexpected substituent shifts) can be resolved by comparing with computed spectra via DFT methods .

Q. How can synthetic routes to this compound be optimized for yield and purity?

- Answer : Friedel-Crafts acylation of 4-methoxybenzene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a common route. Optimization includes:

- Catalyst stoichiometry : Excess AlCl₃ (>1.2 eq.) improves electrophilic activation but may increase side reactions.

- Temperature control : Maintaining 0–5°C minimizes polyacylation byproducts.

- Workup : Hydrolysis in ice-cold water followed by recrystallization (e.g., ethanol/water) enhances purity. Yield improvements (from ~50% to >70%) are achievable via microwave-assisted synthesis under controlled dielectric heating .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using SHELXL?

- Answer : Challenges include:

- Disorder in the chloro-propanone moiety : Partial occupancy models or split positions are refined using restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable geometry.

- Thermal motion anisotropy : High-resolution data (>0.8 Å) allows anisotropic displacement parameter (ADP) refinement. For lower-resolution data, isotropic ADPs with rigid-bond restraints (RIGU) stabilize refinement.

- Twinned crystals : The HKLF5 format in SHELXL handles twin-law matrices for domains, with BASF parameters refining twin fractions .

Q. How do electronic effects of the 4-methoxy group influence reaction pathways in derivatization studies?

- Answer : The electron-donating methoxy group activates the para position of the aromatic ring, directing electrophilic substitution. For example:

- Nucleophilic attacks : The carbonyl carbon becomes less electrophilic due to resonance stabilization from the methoxy group, requiring stronger nucleophiles (e.g., Grignard reagents) for ketone derivatization.

- Redox reactions : The methoxy group stabilizes radical intermediates during reductions (e.g., NaBH₄-mediated ketone to alcohol conversion), altering reaction kinetics compared to non-substituted analogs .

Q. How can computational models reconcile discrepancies between predicted CMR (Carcinogenic, Mutagenic, Reprotoxic) risks and experimental assays for this compound?

- Answer : In silico tools (e.g., QSAR, read-across) may flag this compound as a CMR risk due to structural alerts (α,β-unsaturated ketone motifs). However, experimental reprotoxicity assays may fail due to volatility (e.g., headspace loss in OECD 422 tests). Mitigation strategies include:

- Alternative assays : Use of closed-system in vitro models (e.g., zebrafish embryos) to minimize volatility issues.

- Hybrid QSAR/experimental workflows : Validate predictions with high-throughput toxicity screening (e.g., Tox21) before full OECD testing .

Methodological Notes

Q. What experimental precautions are critical for handling this compound in air-sensitive reactions?

- Answer : The compound’s α-chloroketone moiety is moisture-sensitive. Key precautions:

- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.

- Solvent drying : Pre-dry solvents (e.g., THF over Na/benzophenone).

- Quenching : Excess reagents (e.g., Grignard) should be quenched with saturated NH₄Cl to prevent side reactions .

Q. How do crystallographic data resolve stereochemical ambiguities in chiral derivatives of this compound?

- Answer : For chiral analogs (e.g., R-configuration at the propanone carbon), Flack parameter refinement in SHELXL determines absolute configuration. High-quality data (Rint < 5%) and anomalous scattering (Cu Kα radiation) improve accuracy. If Flack parameters are inconclusive, vibrational circular dichroism (VCD) provides complementary stereochemical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.